molecular formula C7H4BrFN2 B1273636 6-Amino-3-bromo-2-fluorobenzonitrile CAS No. 845866-92-4

6-Amino-3-bromo-2-fluorobenzonitrile

Cat. No. B1273636
CAS RN: 845866-92-4
M. Wt: 215.02 g/mol
InChI Key: GGJQZVKWAKHTLK-UHFFFAOYSA-N
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Description

6-Amino-3-bromo-2-fluorobenzonitrile (6-ABFBN) is a novel heterocyclic compound with potential applications in the field of medicinal chemistry. It is a bromo-fluoro-benzonitrile derivative, which is a type of organic compound with a variety of uses, including as a drug, dye, and catalyst. 6-ABFBN has been found to have a number of unique properties, such as increased solubility in aqueous solutions and increased thermal stability, which make it a promising candidate for medicinal and industrial applications.

Scientific Research Applications

Pharmacology

In pharmacology, 6-Amino-3-bromo-2-fluorobenzonitrile is a valuable intermediate for the synthesis of complex molecules. It has been identified as a potential inhibitor of cytochrome P450 enzymes, particularly CYP1A2 . This property is significant because CYP1A2 is involved in the metabolism of various drugs, and its inhibition can lead to drug-drug interactions.

Material Science

Within material science, this compound’s utility lies in its role as a precursor for the synthesis of advanced materials. Its aromatic structure with multiple substituents makes it an ideal candidate for creating polymers with specific electronic properties, potentially useful in the development of organic semiconductors .

Chemical Synthesis

6-Amino-3-bromo-2-fluorobenzonitrile: serves as a building block in chemical synthesis. It is used to construct heterocyclic compounds, which are core structures in many pharmaceuticals. Its reactivity with various reagents allows for the creation of diverse molecular architectures, which can lead to the discovery of new therapeutic agents .

Analytical Chemistry

In analytical chemistry, this compound can be used as a standard or reference material in chromatographic analysis and mass spectrometry. Its unique molecular signature helps in the identification and quantification of complex mixtures, aiding in the analysis of pharmaceutical formulations .

Biochemistry Research

In biochemistry research, 6-Amino-3-bromo-2-fluorobenzonitrile is utilized in the study of enzyme-substrate interactions. Its structural features enable it to bind selectively to active sites of enzymes, thereby helping in the elucidation of biochemical pathways .

Environmental Studies

The role of 6-Amino-3-bromo-2-fluorobenzonitrile in environmental studies is not directly documented. However, compounds like this are often analyzed for their environmental impact, degradation, and persistence. They can serve as models to understand the behavior of brominated and fluorinated organic compounds in the environment .

Medicinal Chemistry

In medicinal chemistry, the compound’s amine and nitrile groups make it a versatile intermediate for the synthesis of various therapeutic agents. It is particularly useful in creating small molecules that can interact with biological targets, leading to potential treatments for diseases .

Organic Electronics

Lastly, in the field of organic electronics, 6-Amino-3-bromo-2-fluorobenzonitrile could be investigated for its electrical properties. The presence of electron-withdrawing groups like bromo and fluoro could make it suitable for use in organic field-effect transistors (OFETs) and other electronic devices .

properties

IUPAC Name

6-amino-3-bromo-2-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2/c8-5-1-2-6(11)4(3-10)7(5)9/h1-2H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGJQZVKWAKHTLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)C#N)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30375617
Record name 6-amino-3-bromo-2-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-3-bromo-2-fluorobenzonitrile

CAS RN

845866-92-4
Record name 6-amino-3-bromo-2-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Amino-3-bromo-2-fluorobenzonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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